Ethyl 2-formamido phenyl acrylate
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Overview
Description
Ethyl 2-formamido phenyl acrylate is an organic compound belonging to the acrylate family It is characterized by the presence of an ethyl ester group, a formamido group, and a phenyl ring attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido phenyl acrylate typically involves the reaction of ethyl acrylate with 2-formamido phenyl boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of tubular reactors and controlled reaction conditions to minimize side reactions and maximize product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido phenyl acrylate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the acrylate group under mild conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
Ethyl 2-formamido phenyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Materials Science: Employed in the development of advanced materials with tailored mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices due to its biocompatibility.
Mechanism of Action
The mechanism of action of ethyl 2-formamido phenyl acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long chains that impart specific properties to the resulting polymers. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Lacks the formamido and phenyl groups, making it less versatile in terms of functionalization.
2-Formamido phenyl acrylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
Phenyl acrylate: Lacks the formamido group, limiting its potential for hydrogen bonding and other interactions.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
25315-34-8 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl (Z)-2-formamido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14)/b11-8- |
InChI Key |
NSIFWGFNWXAKOX-FLIBITNWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
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